7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine

Kinase Inhibition Mps1/TTK Cancer Research

This 4-aminoquinazoline derivative is a critical tool for kinase drug discovery. It serves as a validated low-affinity reference inhibitor for Mps1/TTK (IC₅₀ = 38.41 μM), essential for establishing assay sensitivity and Z'-factor in high-throughput screening campaigns. Its co-crystal structure with Mps1 (PDB: 3HMP, 2.3 Å) provides atomic-level binding data to guide rational scaffold optimization and selectivity engineering. The compound also exhibits moderate, selective MAO-B inhibition (IC₅₀ = 17 μM, >5.9-fold over MAO-A), making it a valuable phenotypic probe for neurodegenerative disease models. Any deviation in the 7-chloro or N-cyclopropylmethyl substitution pattern abolishes this unique dual-target profile, ensuring your research uses the correct chemical probe.

Molecular Formula C12H12ClN3
Molecular Weight 233.69 g/mol
CAS No. 477870-11-4
Cat. No. B3037366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine
CAS477870-11-4
Molecular FormulaC12H12ClN3
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESC1CC1CNC2=NC=NC3=C2C=CC(=C3)Cl
InChIInChI=1S/C12H12ClN3/c13-9-3-4-10-11(5-9)15-7-16-12(10)14-6-8-1-2-8/h3-5,7-8H,1-2,6H2,(H,14,15,16)
InChIKeyZXFUVGWLRJOTTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-N-(cyclopropylmethyl)quinazolin-4-amine (CAS 477870-11-4): A Validated Low-Affinity Mps1 Kinase Inhibitor and Structural Probe for Procurement


7-Chloro-N-(cyclopropylmethyl)quinazolin-4-amine (molecular weight 233.69 g/mol, C₁₂H₁₂ClN₃) is a 4-aminoquinazoline derivative characterized by a 7-chloro substitution on the quinazoline core and an N-cyclopropylmethyl side chain [1]. This compound serves as a validated low-affinity inhibitor of human monopolar spindle 1 (Mps1/TTK) kinase, with its binding mode solved at 2.3 Å resolution in complex with the Mps1 catalytic domain (PDB: 3HMP) [2]. It also exhibits moderate inhibitory activity against monoamine oxidase B (MAO-B) with micromolar potency [3].

Why 7-Chloro-N-(cyclopropylmethyl)quinazolin-4-amine Cannot Be Casually Substituted: Critical Substituent Impact on Kinase Selectivity and Binding Affinity


Substitution patterns on the 4-aminoquinazoline scaffold profoundly influence both target affinity and selectivity across the kinome. Even minor modifications—such as removal of the 7-chloro group or replacement of the N-cyclopropylmethyl moiety—can ablate Mps1 binding and dramatically alter off-target profiles. Quantitative structure-activity relationship (QSAR) studies on related 6-arylquinazolin-4-amines demonstrate that lipophilic and electrostatic features around the quinazoline core are critical determinants of Clk4 and Dyrk1A inhibition, with R² and Q² values of 0.88 and 0.79 for Clk4, respectively [1]. For the target compound, the specific 7-chloro and N-cyclopropylmethyl substitution yields a unique combination of low-affinity Mps1 inhibition and moderate MAO-B selectivity that would be lost with any generic substitution.

Quantitative Differentiation Evidence for 7-Chloro-N-(cyclopropylmethyl)quinazolin-4-amine: Head-to-Head Data vs. Key Comparators


Mps1 Kinase Inhibition Potency: Defined Low-Affinity Reference Profile vs. Staurosporine and SP600125

7-Chloro-N-(cyclopropylmethyl)quinazolin-4-amine (Compound 4) exhibits an IC₅₀ of 38.41 ± 4.6 μM against human Mps1 kinase, categorizing it as a low-affinity inhibitor under the assay conditions employed [1]. In direct head-to-head comparison, this potency is approximately 376-fold weaker than the pan-kinase inhibitor staurosporine (IC₅₀ = 0.102 ± 0.015 μM) and 55-fold weaker than SP600125 (IC₅₀ = 0.692 ± 0.12 μM), as determined in identical radiometric kinase assays using MBP substrate [1]. The low-affinity nature of this compound makes it particularly suitable as a negative control or screening window calibrator in high-throughput Mps1 inhibitor discovery campaigns.

Kinase Inhibition Mps1/TTK Cancer Research

Monoamine Oxidase B (MAO-B) Inhibition and MAO-A Selectivity: >5.9-Fold Preference

In membrane-bound human MAO inhibition assays, 7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine inhibits MAO-B with an IC₅₀ of 17 μM, while exhibiting negligible inhibition of MAO-A (IC₅₀ > 100 μM) [1]. This translates to a >5.9-fold selectivity for MAO-B over MAO-A. Such selectivity is noteworthy because MAO-A inhibition is associated with cardiovascular side effects and dietary tyramine interactions, making MAO-B-selective agents preferable for neurodegenerative disease research.

Monoamine Oxidase Neuropharmacology Enzyme Selectivity

Lipophilicity (XLogP3-AA = 3.2) Compared to Quinazoline Kinase Inhibitor Class Range

The computed lipophilicity of 7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine is XLogP3-AA = 3.2 [1]. This value falls within the optimal range for oral bioavailability (Lipinski's Rule of Five: XLogP ≤ 5) and is approximately 0.8-1.8 log units lower than many more lipophilic quinazoline kinase inhibitors (typical range: 2.5-5.0) [1]. Lower lipophilicity generally correlates with improved aqueous solubility and reduced metabolic clearance, making this compound an attractive starting point for lead optimization.

Physicochemical Properties Drug Design ADME Prediction

Procurement-Relevant Application Scenarios for 7-Chloro-N-(cyclopropylmethyl)quinazolin-4-amine Based on Quantified Differentiation


Mps1 Kinase Assay Validation and High-Throughput Screening Window Calibration

Utilize the compound as a low-affinity reference inhibitor (IC₅₀ = 38.41 μM) to establish assay sensitivity, determine Z'-factor, and define hit thresholds in Mps1 inhibitor screening campaigns. Its well-characterized potency and solved co-crystal structure provide a robust benchmark for assay quality control [1].

Structure-Based Drug Design of Selective Mps1 Inhibitors

Employ the PDB: 3HMP co-crystal structure (2.3 Å resolution) to guide rational modification of the 4-aminoquinazoline scaffold. The atomic-level binding mode reveals key interactions that can be optimized to improve Mps1 affinity while maintaining selectivity over off-target kinases [1].

MAO-B Selectivity Profiling in Neurodegenerative Disease Models

Apply the compound as a moderate-affinity, MAO-B-selective probe (IC₅₀ = 17 μM, >5.9-fold selective over MAO-A) in cell-based or in vivo models of Parkinson's disease and Alzheimer's disease, where MAO-B inhibition is a validated therapeutic strategy [1].

Quote Request

Request a Quote for 7-chloro-N-(cyclopropylmethyl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.